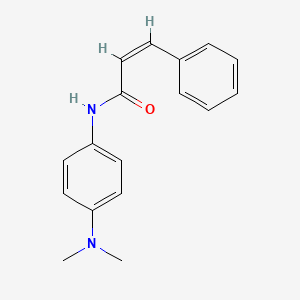![molecular formula C13H16IN B2367649 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline CAS No. 2287271-18-3](/img/structure/B2367649.png)
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Iodo-1-bicyclo[111]pentanyl)-N,N-dimethylaniline is a compound that features a unique bicyclo[111]pentane scaffold This structure is known for its rigidity and three-dimensionality, making it an attractive bioisostere for various functional groups in drug design
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline typically involves the functionalization of [1.1.1]propellane, a strained bicyclic compound. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of the iodo and dimethylaniline groups . This reaction is often catalyzed by photoredox catalysts or initiated by triethylborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch processing or continuous flow chemistry. The use of efficient catalysts and optimized reaction conditions can facilitate the production of significant quantities of the compound within a short time frame.
化学反应分析
Types of Reactions
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The bicyclo[1.1.1]pentane scaffold is prone to radical reactions, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
科学研究应用
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline has several scientific research applications:
作用机制
The mechanism of action of 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The iodine atom and dimethylaniline moiety can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
相似化合物的比较
Similar Compounds
1,3-Diiodobicyclo[1.1.1]pentane: Another iodine-substituted bicyclo[1.1.1]pentane derivative with similar structural features.
Bicyclo[1.1.1]pentylamines: Compounds featuring the bicyclo[1.1.1]pentane scaffold with amine groups, used as bioisosteres in drug design.
Sulfur-Substituted Bicyclo[1.1.1]pentanes: Compounds with sulfur atoms replacing the iodine, offering different chemical properties and reactivity.
Uniqueness
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline is unique due to its combination of the bicyclo[1.1.1]pentane scaffold, iodine atom, and dimethylaniline moiety. This combination provides a distinct set of chemical and physical properties that can be leveraged for various applications in research and industry.
属性
IUPAC Name |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN/c1-15(2)11-5-3-10(4-6-11)12-7-13(14,8-12)9-12/h3-6H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCWHWHJFSBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
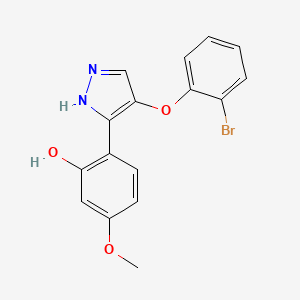
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)
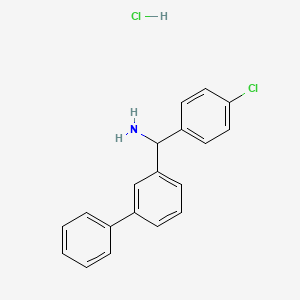
![N-(2,3-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2367571.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)
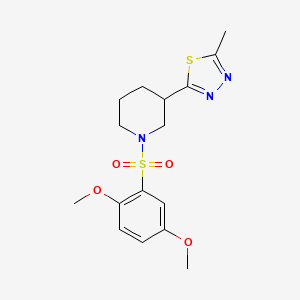
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)


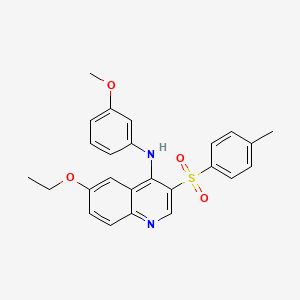
![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)
